2-Thiopheneethanimidamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-thiophen-2-ylethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c7-6(8)4-5-2-1-3-9-5/h1-3H,4H2,(H3,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEMXCIELABZBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391084 | |
| Record name | 2-Thiopheneethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28424-54-6 | |
| Record name | 2-Thiopheneethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Thiopheneethanimidamide and Analogous Structures
Established Synthetic Routes for 2-Thiopheneethanimidamide Core
The synthesis of the fundamental this compound structure can be approached through both classical and modern synthetic strategies. These methods focus on the efficient construction of the imidamide group attached to the thiophene (B33073) core via a methylene (B1212753) bridge.
Classical Amidination Procedures
The most established and direct route to this compound is through classical amidination procedures, primarily the Pinner reaction. nih.govwikipedia.orgnumberanalytics.com This two-step method begins with the corresponding nitrile, 2-thiopheneacetonitrile (B147512), as the key precursor.
The first step involves the acid-catalyzed reaction of 2-thiopheneacetonitrile with an alcohol, typically ethanol (B145695) or methanol (B129727), in the presence of anhydrous hydrogen chloride (HCl). numberanalytics.comnrochemistry.comnumberanalytics.com This reaction forms a stable intermediate known as a Pinner salt, which is an alkyl imidate hydrochloride. nih.govwikipedia.org Specifically, reacting 2-thiopheneacetonitrile with methanol and HCl yields methyl 2-(thiophen-2-yl)acetimidate hydrochloride. nih.gov Low temperatures are generally employed to prevent the thermodynamically unstable imidate salt from rearranging into an amide and alkyl chloride. nih.govwikipedia.org
Reaction Scheme for Pinner Salt Formation:
2-Thiopheneacetonitrile reacts with methanol and hydrogen chloride to form Methyl 2-(thiophen-2-yl)acetimidate hydrochloride.
The second step is the ammonolysis of the isolated Pinner salt. The imidate hydrochloride is treated with ammonia (B1221849), which displaces the alkoxy group (e.g., methoxy) to form the final amidine, this compound, typically as its hydrochloride salt. wikipedia.orgnrochemistry.com
Reaction Scheme for Ammonolysis:
Methyl 2-(thiophen-2-yl)acetimidate hydrochloride undergoes ammonolysis to yield this compound hydrochloride and methanol.
A representative procedure for a Pinner reaction leading to an amidine is summarized in the table below. nrochemistry.com
| Step | Reagents & Conditions | Product |
| 1. Imidate Formation | Nitrile, Ethanolic HCl (36% w/w), 40°C, 6 h | Imino ester hydrochloride (Pinner Salt) |
| 2. Amidination | Pinner Salt, Ammonia gas, Ammonium carbonate, 30°C, 10 h | Amidine |
Novel Multicomponent Reaction Strategies
Modern synthetic chemistry often turns to multicomponent reactions (MCRs) for their efficiency and atom economy in constructing complex molecules in a single step. acs.org While a direct MCR for the synthesis of unsubstituted this compound is not prominently documented, analogous structures and the thiophene core itself are often assembled using these strategies.
The Gewald reaction is a well-known MCR for synthesizing polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction typically involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.org The products are structurally analogous to this compound in that they are substituted thiophenes, and they serve as versatile precursors for more complex derivatives. nih.govacs.orgrsc.org
Furthermore, novel MCRs have been developed to create highly functionalized thiophenes. For instance, a copper(I)-catalyzed formal [3+1+1] cycloaddition has been reported for the one-pot synthesis of fully substituted thiophene derivatives from terminal alkynes, N-sulfonyl azides, and thiolates. organic-chemistry.org Such methodologies highlight the potential for developing a future MCR that could directly yield the this compound scaffold or its derivatives.
Synthesis of Precursor Molecules and Reactive Intermediates
The primary and most crucial precursor for the classical synthesis of this compound is 2-thiopheneacetonitrile . sigmaaldrich.com This nitrile is synthesized from thiophene through a two-step process. First, thiophene undergoes a reaction with paraformaldehyde and concentrated hydrochloric acid to produce 2-chloromethylthiophene. The second step involves the reaction of 2-chloromethylthiophene with a cyanide salt, such as sodium cyanide, to yield the target 2-thiopheneacetonitrile.
The key reactive intermediate in the Pinner synthesis is the alkyl 2-(thiophen-2-yl)acetimidate hydrochloride (the Pinner salt), such as the methyl or ethyl variant. nih.govchemicalbook.com A specific synthesis of methyl 2-(thiophen-2-yl)acetimidate hydrochloride involves treating 2-thiopheneacetonitrile with acetyl chloride and dry methanol in diethyl ether at low temperatures (0-4°C). nih.gov The product crystallizes from the solution after several days. nih.gov
Design and Preparation of Substituted this compound Derivatives
The this compound scaffold offers two primary sites for structural modification: the imidamide functionality and the thiophene heterocycle.
Modification at the Imidamide Functionality
The imidamide group, -C(=NH)NH₂, can be derivatized to introduce new properties. For example, N-hydroxy and N-thio derivatives can be prepared.
N-Hydroxy-2-thiopheneethanimidamide : The synthesis of N-hydroxyamidines (amidoximes) can be achieved through various routes. While a direct synthesis from this compound is not detailed, a common method involves the reaction of the corresponding nitrile (2-thiopheneacetonitrile) with hydroxylamine.
2-Thiopheneethanethioamide : The conversion of the imidamide to a thioamide can be envisioned. More commonly, thioamides are synthesized directly from nitriles by reaction with thioacetic acid or from amides using thionating agents like Lawesson's reagent. organic-chemistry.org For instance, the corresponding amide, 2-(thiophen-2-yl)acetamide, could be treated with Lawesson's reagent to yield 2-thiopheneethanethioamide. nih.gov
Functionalization of the Thiophene Heterocycle
The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. uobasrah.edu.iqst-andrews.ac.uk The substitution pattern is directed by the existing substituent. The -CH₂-C(=NH)NH₂ group at position 2 is expected to be an activating, ortho-, para-directing group. In the case of thiophene, this directs incoming electrophiles primarily to the C5 position (para-like) and to a lesser extent, the C3 position (ortho-like). The α-position (C5) is generally favored for electrophilic attack on 2-substituted thiophenes. uobasrah.edu.iqresearchgate.net
Halogenation : The introduction of a halogen (e.g., Br, Cl) onto the thiophene ring can be achieved using standard halogenating agents. wikipedia.orgmasterorganicchemistry.com Due to the activating nature of the side chain, the reaction of this compound with reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent would be expected to yield primarily 5-halo-2-Thiopheneethanimidamide . nih.govgoogle.com
Nitration : Nitration of the thiophene ring can be accomplished using nitrating agents, such as a mixture of nitric acid and sulfuric acid. escholarship.org This reaction on this compound would likely lead to the formation of 5-nitro-2-Thiopheneethanimidamide , given the strong directing effect towards the C5 position.
The predicted outcomes of electrophilic substitution are summarized in the table below.
| Reaction | Reagent | Predicted Major Product |
| Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-2-thiopheneethanimidamide |
| Chlorination | N-Chlorosuccinimide (NCS) | 5-Chloro-2-thiopheneethanimidamide |
| Nitration | HNO₃ / H₂SO₄ | 5-Nitro-2-thiopheneethanimidamide |
Exploration of Linker and Bridging Group Variations
The structural diversity of this compound analogs is often achieved by modifying the linker between the thiophene core and the ethanimidamide functional group, or by introducing different bridging groups. These variations can significantly impact the molecule's physicochemical properties and biological activity.
One common approach involves the synthesis of N-substituted 2-thiopheneacetamide derivatives, which can serve as precursors to the target ethanimidamide. For instance, the reaction of 2-(thiophen-2-yl)acetyl chloride with various aminothiophenes can yield a range of amide-linked structures. A notable example is the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, which involves a two-step process starting from 2-(thiophen-2-yl)acetic acid. acs.org This method allows for the introduction of different substituents on a secondary thiophene ring, effectively creating a bridged analog.
The following table illustrates potential variations by reacting 2-(thiophen-2-yl)acetyl chloride with different substituted aminothiophenes, leading to diverse linker and bridging group architectures.
| Reactant 1 | Reactant 2 | Resulting Linker/Bridging Group | Potential Product |
| 2-(thiophen-2-yl)acetyl chloride | 2-aminothiophene | Direct amide bond | N-(thiophen-2-yl)-2-(thiophen-2-yl)acetamide |
| 2-(thiophen-2-yl)acetyl chloride | 2-amino-3-cyanothiophene | Cyano-substituted amide bridge | N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide |
| 2-(thiophen-2-yl)acetyl chloride | 2-amino-3-ethoxycarbonylthiophene | Ester-functionalized amide bridge | N-(3-ethoxycarbonylthiophen-2-yl)-2-(thiophen-2-yl)acetamide |
Another strategy for creating variations is through the use of different starting materials that incorporate alternative linkers. For example, instead of a direct ethanimidamide group, a carboxamide or other functional groups can be used to connect the thiophene ring to other molecular fragments. The synthesis of ortho-amino thiophene carboxamide derivatives highlights this approach, where the core thiophene structure is built through a multi-component reaction, and subsequent modifications introduce varied side chains. nih.gov
Advanced Synthetic Techniques in this compound Chemistry
The synthesis of this compound and its analogs can be significantly enhanced by employing advanced synthetic techniques. These methods offer improvements in terms of efficiency, scalability, and purity of the final products.
Catalytic Approaches in Thiopheneethanimidamide Synthesis
Catalysis plays a pivotal role in modern organic synthesis, and its application to the preparation of thiophene derivatives is well-documented. While specific catalytic routes to this compound are not extensively reported, analogous catalytic syntheses of related heterocycles provide valuable insights. For example, palladium-catalyzed cross-coupling reactions are widely used to form C-C bonds in the synthesis of complex thiophene-containing molecules. nih.gov Such methods could be adapted to construct the carbon skeleton of this compound precursors.
Titanium catalysis is another area that holds promise, particularly for hydroamination reactions which could be relevant for the formation of the imidamide group. rsc.org The use of metal catalysts can facilitate reactions under milder conditions and with higher selectivity. For instance, the synthesis of imidazolidin-2-ones, which share some structural similarities with cyclic ureas, has been achieved using various metal catalysts, including copper and palladium. mdpi.com These catalytic systems could potentially be adapted for the synthesis of this compound from appropriate precursors.
The following table summarizes some catalytic approaches that could be hypothetically applied to the synthesis of this compound precursors.
| Catalytic Reaction | Catalyst | Potential Application in Synthesis |
| Suzuki Coupling | Palladium complexes | Formation of C-C bond between thiophene and a side chain precursor. |
| Buchwald-Hartwig Amination | Palladium complexes | Formation of C-N bond to introduce the nitrogen atom of the imidamide group. |
| Hydroamination | Titanium or other transition metal catalysts | Direct addition of an amine to an alkyne or nitrile precursor. |
| Carbonylation | Palladium complexes | Introduction of a carbonyl group for subsequent conversion to an imidamide. mdpi.com |
Solid-Phase Synthesis Methodologies
Solid-phase synthesis offers a powerful platform for the high-throughput generation of compound libraries, which is particularly useful in drug discovery. This technique involves attaching a starting material to a solid support (resin) and carrying out a sequence of reactions. The use of a solid support simplifies purification, as excess reagents and by-products can be washed away.
For the synthesis of thiophene-based compounds, including those with amide functionalities, various solid-phase strategies have been developed. A key element in solid-phase synthesis is the linker, which connects the molecule to the resin and can be cleaved under specific conditions to release the final product. Thiophene-based backbone amide linkers (T-BAL) have been designed for the solid-phase synthesis of peptides and other amide-containing molecules. acs.orgresearchgate.net These linkers are highly acid-labile, allowing for mild cleavage conditions. acs.orgresearchgate.net
A potential solid-phase synthesis of this compound could involve anchoring a thiophene precursor to a resin via a suitable linker. Subsequent reaction steps, such as the introduction and modification of the ethanimidamide side chain, would be performed on the solid support. This approach would allow for the rapid generation of a library of analogs by using a variety of building blocks in the synthetic sequence. The low-temperature halogen-magnesium exchange has also been successfully performed on the solid phase for the synthesis of various thiophene derivatives. uni-muenchen.de
Continuous Flow Synthesis Applications
Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering advantages such as enhanced heat and mass transfer, improved safety, and facile scalability. syrris.jp In a flow reactor, reagents are continuously pumped through a series of tubes or channels where the reaction takes place. This setup allows for precise control over reaction parameters like temperature, pressure, and residence time.
The synthesis of heterocyclic compounds, including thiophenes, has been successfully demonstrated using continuous flow systems. mit.edugoflow.at A multi-step synthesis of the alkaloid natural product (¡)-oxomaritidine was achieved in a continuous flow process, highlighting the potential of this technology for complex molecule synthesis. syrris.jp While a specific continuous flow synthesis of this compound has not been reported, the principles can be readily applied.
A hypothetical continuous flow process for this compound could involve the following steps:
Pinner Reaction: A flow stream of 2-thiopheneacetonitrile and an alcohol could be passed through a heated reactor in the presence of a gaseous acid catalyst (e.g., HCl) to form the corresponding imidate ester hydrochloride.
Ammonolysis: The resulting imidate ester stream could then be merged with a stream of ammonia in a second reactor module to yield the final this compound.
This approach would allow for a safe, efficient, and scalable production of the target compound. The evaluation of different continuous flow strategies for the generation of 4-aryl-2-butanones, including the drug nabumetone, has demonstrated the feasibility of multi-step flow syntheses for related aromatic compounds. units.it
Principles of Atom Economy and Green Chemistry in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign. A key metric in green chemistry is atom economy , which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. wikipedia.orgrsc.orgacs.orgskpharmteco.com
In the context of this compound synthesis, applying these principles would involve selecting reaction pathways that maximize the incorporation of starting material atoms into the final product, thereby minimizing waste. For example, addition reactions are inherently more atom-economical than substitution or elimination reactions. rsc.org
The traditional Pinner synthesis of amidines, which proceeds via an imidate intermediate, can be relatively atom-economical if the by-products (e.g., alcohol from the ammonolysis step) are minimized or can be recycled.
Key considerations for a green synthesis of this compound include:
Choice of Reagents: Using catalytic reagents instead of stoichiometric ones can significantly improve atom economy and reduce waste. acs.org
Solvent Selection: Opting for greener solvents (e.g., water, ethanol) or solvent-free conditions is a core principle of green chemistry.
Energy Efficiency: Designing reactions that can be conducted at ambient temperature and pressure reduces energy consumption. Continuous flow reactors can also contribute to energy efficiency through better heat integration.
While specific green chemistry metrics for the synthesis of this compound are not available in the literature, the general principles can guide the development of more sustainable synthetic routes. The concept of atom economy, introduced by Barry Trost, provides a framework for evaluating the "greenness" of a chemical process. wikipedia.orgacs.org
Advanced Spectroscopic and Structural Characterization of 2 Thiopheneethanimidamide and Its Derivatives
Vibrational Spectroscopic Investigations
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and molecular structure of a compound. labmanager.comgatewayanalytical.com For 2-Thiopheneethanimidamide, these methods would provide a characteristic "fingerprint" based on the vibrational modes of the thiophene (B33073) ring and the ethanimidamide side chain. spectroscopyonline.com
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. acenet.edu Each functional group has a characteristic absorption frequency range, allowing for its identification. libretexts.orgpressbooks.pub
For a molecule like this compound, the key functional groups to be identified are the thiophene ring, the C-H bonds, the C=N double bond of the imidamide group, and the N-H bonds. Based on data from the analogous compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, and general spectroscopic principles, the expected FT-IR absorption bands for this compound can be predicted. nih.govresearchgate.net
The N-H stretching vibrations of the imidamide group are expected to appear as medium to strong bands in the region of 3300-3500 cm⁻¹. pressbooks.pubspecac.com The C=N stretching vibration of the imidamide is a key characteristic and would likely be observed in the 1640-1690 cm⁻¹ range. The thiophene ring itself will exhibit several characteristic bands. The aromatic C-H stretching vibrations typically occur just above 3000 cm⁻¹, while the C=C stretching vibrations within the ring are found in the 1300-1550 cm⁻¹ region. iosrjournals.org The C-S stretching vibration of the thiophene ring is expected at lower wavenumbers, generally between 600-850 cm⁻¹. iosrjournals.org
A summary of the expected and analogous FT-IR data is presented in the table below.
| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Observed Wavenumber (cm⁻¹) for N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide nih.govresearchgate.net | Vibration Type |
| N-H (Imidamide/Amide) | ~3300-3500 | 3335 | Stretching |
| C-H (Aromatic, Thiophene) | ~3100-3150 | 3108 | Stretching |
| C-H (Aliphatic, -CH₂-) | ~2850-2960 | 2924, 2854 | Asymmetric & Symmetric Stretching |
| C=N (Imidamide) | ~1640-1690 | N/A (C=O stretch at 1671) | Stretching |
| C=C (Thiophene Ring) | ~1300-1550 | 1533, 1421 | Stretching |
| C-N (Imidamide) | ~1250-1350 | 1349 | Stretching |
| C-S (Thiophene Ring) | ~600-850 | 700 | Stretching |
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light from a laser source. rsc.orgmdpi.com While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar, homo-nuclear bonds and symmetric vibrations, making it well-suited for characterizing the thiophene ring's carbon backbone. gatewayanalytical.com
For this compound, the most intense Raman signals would likely originate from the thiophene ring. The symmetric C=C stretching mode of the thiophene ring is typically a strong band, often observed around 1400-1450 cm⁻¹. rsc.orgmdpi.com The C-S bond vibrations within the thiophene ring also give rise to characteristic Raman bands. iosrjournals.org The aliphatic CH₂ group and the C=N bond of the imidamide side chain would also produce Raman signals, though they might be weaker compared to the aromatic ring vibrations.
Analysis of related thiophene derivatives shows characteristic Raman peaks for the thiophene ring in the 1300-1600 cm⁻¹ range. rsc.org For instance, in studies of 2-thiophene carboxylic acid, C-C stretching vibrations were observed in the FT-Raman spectrum at 1530, 1413, and 1354 cm⁻¹. iosrjournals.org
| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Observed Wavenumber (cm⁻¹) for 2-Thiophene Carboxylic Acid iosrjournals.org | Vibration Type |
| C-H (Aromatic, Thiophene) | ~3100 | - | Stretching |
| C=C (Thiophene Ring) | ~1350-1530 | 1530, 1413, 1354 | Stretching |
| C-S (Thiophene Ring) | ~630-870 | 637, 862 | Stretching |
| C=N (Imidamide) | ~1640-1690 | N/A | Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule by probing the magnetic properties of atomic nuclei. youtube.com For this compound, ¹H and ¹³C NMR would confirm the connectivity of atoms, while 2D NMR techniques would provide unambiguous assignments.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments
¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it.
For this compound, we expect to see signals for the three protons on the thiophene ring, the two protons of the methylene (B1212753) (-CH₂-) group, and the protons on the nitrogen atoms of the imidamide group. The thiophene protons typically appear in the aromatic region (δ 6.5-8.0 ppm). Due to the electronegativity of the sulfur atom and the substituent, these three protons will be chemically non-equivalent and will show characteristic coupling patterns (doublet of doublets, etc.).
Based on data for N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, the protons of the 2-(thiophen-2-yl) group (H3, H4, H5) are observed between δ 7.06–7.33 ppm. nih.govacs.org The methylene protons (-CH₂-) adjacent to the thiophene ring would likely appear as a singlet or a finely split multiplet around δ 4.0-4.5 ppm. The N-H protons of the imidamide group are expected to be broad and their chemical shift can vary depending on the solvent and concentration, but would typically be found in the δ 5.0-9.0 ppm range.
| Proton Environment | Expected Chemical Shift (δ, ppm) for this compound | Observed Chemical Shift (δ, ppm) for N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide nih.govacs.org | Multiplicity |
| Thiophene H-5 | ~7.2-7.4 | 7.33 | Doublet (d) |
| Thiophene H-3 | ~7.0-7.2 | 7.06-7.33 (multiplet with H-4) | Multiplet (m) |
| Thiophene H-4 | ~6.9-7.1 | 7.06-7.33 (multiplet with H-3) | Multiplet (m) |
| -CH₂- (Methylene) | ~4.0-4.5 | 4.10 | Singlet (s) |
| N-H (Imidamide) | ~5.0-9.0 (broad) | 9.32 (Amide N-H) | Singlet (s) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. bhu.ac.in Generally, each unique carbon atom gives a distinct signal. youtube.com
For this compound, we would expect to see six distinct carbon signals: four for the thiophene ring, one for the methylene group, and one for the imidamide carbon (C=N). The carbon atoms of the thiophene ring typically resonate in the δ 120-145 ppm region. The imidamide carbon (C=N) is expected to have a chemical shift in the range of δ 150-165 ppm, which is slightly upfield compared to a typical amide carbonyl carbon. The methylene carbon (-CH₂-) would appear significantly upfield, likely in the δ 30-45 ppm range.
In the related acetamide, the thiophene carbons are found between δ 125-135 ppm, the carbonyl carbon is at δ 167.16 ppm, and the methylene carbon is at δ 36.82 ppm. nih.gov
| Carbon Environment | Expected Chemical Shift (δ, ppm) for this compound | Observed Chemical Shift (δ, ppm) for N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide nih.gov |
| C=N (Imidamide) | ~150-165 | 167.16 (Amide C=O) |
| C-2 (Thiophene, substituted) | ~135-145 | 134.70 |
| C-5 (Thiophene) | ~126-128 | 127.24 |
| C-3 (Thiophene) | ~125-127 | 126.54 |
| C-4 (Thiophene) | ~124-126 | 125.01 |
| -CH₂- (Methylene) | ~30-45 | 36.82 |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of ¹H and ¹³C signals, especially in complex molecules. nih.govscience.gov
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show cross-peaks between the adjacent protons on the thiophene ring (H-3 with H-4, and H-4 with H-5). It would also reveal any coupling between the methylene protons and the H-3 proton of the thiophene ring, confirming their proximity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. An HSQC spectrum would definitively link each thiophene proton signal (H-3, H-4, H-5) to its corresponding carbon signal (C-3, C-4, C-5). It would also show a clear correlation between the methylene proton signal (-CH₂-) and the methylene carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). nih.gov This is extremely useful for establishing the connectivity of different molecular fragments. For this compound, an HMBC spectrum would be expected to show correlations from the methylene protons to the C-2 and C-3 carbons of the thiophene ring, as well as to the imidamide carbon (C=N). It would also show correlations from the thiophene protons to other carbons within the ring, confirming the ring structure and substituent position.
These 2D NMR techniques, when used in combination, provide a comprehensive and unambiguous structural elucidation of the molecule. science.govmdpi.com
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of organic compounds. Through ionization and subsequent analysis of fragment ions, it provides a molecular fingerprint.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with high precision, often to four or more decimal places. This accuracy allows for the determination of a compound's elemental formula, distinguishing it from other molecules with the same nominal mass. sioc-journal.cnnih.gov For instance, while different compounds might share a nominal mass of 127, HRMS can differentiate them based on their exact masses derived from their unique elemental compositions.
For a representative derivative, 2-(thiophen-2-yl)ethanamine, the exact mass can be calculated based on its molecular formula, C₆H₉NS. This precise measurement is crucial for confirming the identity of a newly synthesized compound and for distinguishing between isomers or compounds with very similar molecular weights. nih.gov
Table 1: Theoretical Exact Mass Data for a this compound Derivative
| Compound Name | Molecular Formula | Calculated Exact Mass (Da) |
| 2-(Thiophen-2-yl)ethanamine | C₆H₉NS | 127.04557 |
| This interactive table provides the calculated exact mass for a representative thiophene derivative, illustrating the data obtained from HRMS analysis. Data sourced from PubChem. nih.gov |
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Studies
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of a molecule. nih.gov A precursor ion (often the molecular ion) is selected, fragmented through collision-induced dissociation, and the resulting product ions are analyzed. This process provides detailed information about the molecule's connectivity and functional groups. nih.govscribd.com
For thiophene derivatives containing an ethylamine (B1201723) side chain, such as 2-(thiophen-2-yl)ethanamine, the fragmentation pattern under electron ionization (EI) is predictable. The most common fragmentation pathways include:
Alpha-cleavage: The bond between the two carbon atoms of the ethyl chain (the Cα-Cβ bond relative to the thiophene ring) is prone to breaking.
Benzylic-type cleavage: The bond between the thiophene ring and the ethyl side chain can break, leading to the formation of a stable thienylmethyl cation (m/z 97) or a related fragment. This is a dominant fragmentation pathway for many thiophene derivatives.
Cleavage of the amine group: A characteristic fragment in the mass spectra of primary amines is the iminium ion, [CH₂=NH₂]⁺, which has an m/z of 30. msu.edu This is often the base peak in the spectrum of simple ethylamines. msu.edu
Table 2: Expected Key Fragment Ions in the EI-MS/MS of 2-(Thiophen-2-yl)ethanamine
| Fragment Description | Proposed Structure / Formula | Expected m/z |
| Iminium ion (Base Peak) | [CH₂NH₂]⁺ | 30 |
| Thienylmethyl cation | [C₅H₅S]⁺ | 97 |
| Molecular ion | [C₆H₉NS]⁺˙ | 127 |
| This interactive table outlines the primary fragment ions anticipated from the MS/MS analysis of 2-(thiophen-2-yl)ethanamine, providing insight into its structural components. msu.eduacs.org |
Electronic Spectroscopy and Photophysical Characterization
Electronic spectroscopy investigates the interaction of molecules with ultraviolet and visible light, providing information about their electronic structure, conjugation, and photophysical properties like fluorescence.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy measures the absorption of light as a function of wavelength, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. aip.org For thiophene-containing compounds, the absorption spectra are dominated by π → π* transitions within the conjugated system. uniba.sk The position of the maximum absorption wavelength (λmax) and the molar absorptivity (ε) are sensitive to the extent of conjugation and the presence of electron-donating or electron-withdrawing groups. proteus-instruments.com
Studies on various thiophene derivatives show that extending the π-conjugated system or introducing donor-acceptor groups leads to a bathochromic (red) shift in the λmax. aip.org For example, thiophene-based Schiff base complexes exhibit characteristic absorption bands in the UV-Vis region, with π → π* transitions typically observed at lower wavelengths (e.g., ~265 nm) and n → π* transitions at slightly higher wavelengths (e.g., ~281 nm). uniba.sk
Table 3: Representative UV-Vis Absorption Data for Thiophene Derivatives in DMSO
| Compound Type | Transition | Absorption Maxima (λmax, nm) |
| Thiophene-Schiff Base Ligand | π → π | ~265 |
| n → π | ~281 | |
| Thiophene-fused Naphthodiphosphole | π → π* | ~367 - 415 |
| This interactive table presents typical UV-Vis absorption data for different classes of thiophene derivatives, highlighting the electronic transitions involved. Data sourced from multiple studies. uniba.skdergipark.org.tr |
Fluorescence and Luminescence Spectroscopy
Fluorescence spectroscopy measures the light emitted from a molecule as it relaxes from an excited electronic state back to the ground state. lamission.edu This technique is highly sensitive to the molecular structure and its environment. iucr.org Many thiophene derivatives are known to be fluorescent, with applications in materials science and as biological probes.
The emission properties, including the emission wavelength and quantum yield, are strongly influenced by factors such as solvent polarity (solvatochromism) and structural rigidity. msu.edu For instance, some aminofluorene-thiophene derivatives exhibit dual solvatochromic behavior, showing both red shifts in polar solvents and blue shifts in nonpolar solvents. Lanthanide-organic frameworks incorporating thiophene-dicarboxylate ligands have been shown to display characteristic luminescence, demonstrating the potential for creating highly emissive materials.
Table 4: Photophysical Properties of Selected Luminescent Thiophene Derivatives
| Compound Class | Excitation λ (nm) | Emission λ (nm) | Key Observation |
| Aminofluorene-thiophene derivative | 280 | Varies | Strong solvatochromism |
| Thiophene-fused Naphthodiphosphole | 367 - 415 | ~430 - 480 | Isomer-dependent emission |
| Thiophene-based Helicenes | ~350 | ~450 - 550 | Circularly Polarized Luminescence |
| This interactive table summarizes the fluorescence and luminescence characteristics of various thiophene derivatives, showcasing the diversity of their photophysical behaviors. Data sourced from multiple studies. sioc-journal.cndergipark.org.tr |
Solid-State Structural Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. This technique provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the crystal packing.
While the crystal structure for this compound is not available, structures of related thiophene carboxamide derivatives have been reported, offering valuable insights into the expected solid-state behavior. For example, the crystal structure of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide reveals a monoclinic system with a P 1 21/c 1 space group. Another study on N-[(Pyridin-2-yl)methyl]thiophene-2-carboxamide shows the formation of inversion dimers in the crystal lattice through N—H⋯N hydrogen bonds. These non-covalent interactions are critical in defining the supramolecular architecture of the compounds.
Table 5: Crystallographic Data for a Representative Thiophene Carboxamide Derivative
| Parameter | N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide |
| Molecular Formula | C₁₂H₁₁N₃OS₂ |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| a (Å) | 7.2326(8) |
| b (Å) | 18.3492(16) |
| c (Å) | 9.7724(9) |
| β (°) | 90 |
| Volume (ų) | Not Reported |
| Z | 4 |
| Key Interactions | Intermolecular N-H…S hydrogen bonds |
| This interactive table provides detailed single-crystal X-ray diffraction data for a thiophene carboxamide derivative, illustrating the type of information obtained from solid-state structural analysis. Data sourced from Yeşilkaynak et al., 2016. |
Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing
Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful technique for determining the precise three-dimensional structure of molecules in their crystalline state. uni-ulm.de This method allows for the accurate determination of atomic positions, bond lengths, and bond angles, which are crucial for confirming the molecular structure of novel thiophene derivatives. scribd.com Furthermore, for chiral molecules, SC-XRD is an indispensable tool for the unambiguous assignment of the absolute configuration at stereogenic centers. libretexts.orgutsunomiya-u.ac.jp
The process involves irradiating a single, high-quality crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. scribd.comub.edu The diffraction data can be used to solve and refine the crystal structure, providing a detailed picture of the molecule's conformation and how it packs within the crystal lattice.
In the context of thiophene derivatives, SC-XRD studies reveal important information about their supramolecular assembly. For instance, in the case of 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline, a complex thiophene derivative, X-ray analysis revealed a monoclinic crystal system with the space group P2₁/c. nih.gov The analysis of bond lengths and angles within the thiophene ring and its connection to the rest of the molecule confirms the expected geometry. nih.gov
For chiral derivatives, the Flack parameter, derived from the X-ray diffraction data, is a critical value for determining the absolute configuration of the molecule. nih.gov An unambiguous assignment is crucial for understanding the structure-activity relationships of chiral compounds.
Below is a representative table of crystallographic data that would be obtained from a single-crystal X-ray diffraction study of a thiophene derivative, exemplified by 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline. nih.gov
| Parameter | Value |
| Chemical Formula | C₁₇H₁₁N₃O₂S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.2009 (17) |
| b (Å) | 8.3544 (9) |
| c (Å) | 13.9179 (17) |
| β (°) | 104.980 (5) |
| Volume (ų) | 1370.1 (3) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.563 |
| Absorption Coefficient (mm⁻¹) | 0.244 |
| F(000) | 688.0 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 296 |
| Data obtained for 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline. nih.gov |
Powder X-ray Diffraction for Crystalline Phase Analysis
Powder X-ray diffraction (PXRD) is a complementary and highly valuable technique for the characterization of crystalline solids. libretexts.org Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline powder, making it a more accessible method for routine analysis. libretexts.org The primary application of PXRD in the study of this compound and its derivatives is for phase identification and analysis of crystalline purity. ucmerced.edumdpi.com
Each crystalline solid possesses a unique PXRD pattern, which serves as a "fingerprint" for that specific phase. ucmerced.edu By comparing the experimental diffraction pattern of a synthesized batch with a reference pattern (either calculated from single-crystal data or from a database), the identity of the crystalline phase can be confirmed. ucmerced.edursc.org
Furthermore, PXRD is instrumental in detecting the presence of different crystalline forms, or polymorphs, of a compound. Polymorphs can exhibit different physicochemical properties, and their identification and control are critical in pharmaceutical and materials science. The PXRD pattern will clearly show different peak positions for different polymorphic forms.
The technique can also be used for quantitative phase analysis in a mixture of crystalline solids. mdpi.com This is achieved by analyzing the relative intensities of the diffraction peaks corresponding to each phase. For newly synthesized derivatives of this compound, PXRD can confirm whether the product is a single crystalline phase or a mixture of phases. rsc.org
A typical PXRD analysis involves plotting the intensity of the diffracted X-rays versus the diffraction angle (2θ). The resulting diffractogram shows a series of peaks at characteristic 2θ values for the crystalline material being analyzed. The sharpness and intensity of the peaks can also provide information about the degree of crystallinity and crystallite size. libretexts.org
Below is an illustrative data table showing the kind of information obtained from a PXRD analysis for a hypothetical crystalline thiophene derivative.
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 10.5 | 8.42 | 85 |
| 12.8 | 6.91 | 100 |
| 15.2 | 5.82 | 45 |
| 21.1 | 4.21 | 70 |
| 25.7 | 3.46 | 95 |
| 28.3 | 3.15 | 60 |
| This data is representative and does not correspond to a specific compound. |
Theoretical and Computational Studies of 2 Thiopheneethanimidamide
Quantum Chemical Calculation Methodologies
The examination of 2-Thiopheneethanimidamide at a molecular level is facilitated by a range of computational techniques. These methods, varying in their accuracy and computational cost, provide a comprehensive understanding of the molecule's behavior.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of many-body systems, including atoms and molecules. wikipedia.orgimperial.ac.uk This method is founded on the principle that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates, significantly simplifying the calculations compared to wavefunction-based methods that deal with 3N coordinates for N electrons. wikipedia.org DFT is widely employed to predict molecular geometries, reaction energies, and other electronic properties. mdpi.com
In the context of this compound, DFT calculations, likely employing functionals such as B3LYP or ωB97X-D, would be instrumental in optimizing the molecular geometry to its ground state. Such calculations would provide detailed information on bond lengths, bond angles, and dihedral angles. Furthermore, DFT is a powerful tool for probing the reactivity of a molecule. For instance, a study on a different thiophene-containing compound utilized DFT to analyze its geometric parameters and electronic properties. nih.gov For this compound, DFT could be used to calculate global reactivity descriptors, which are derived from the energies of the frontier molecular orbitals.
A hypothetical DFT study on this compound might yield the following data:
| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) |
| Total Energy | -853.1234 Hartrees |
| Dipole Moment | 3.45 Debye |
| C=N bond length | 1.28 Å |
| C-S bond length (thiophene) | 1.72 Å |
| Thiophene (B33073) C-C bond lengths | 1.38 - 1.43 Å |
Note: The data in this table is hypothetical and for illustrative purposes.
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. montana.edu These methods solve the Schrödinger equation and are capable of providing highly accurate results, often considered the "gold standard" in computational chemistry. arxiv.orguol.de The accuracy of ab initio calculations is systematically improvable by using larger basis sets and more sophisticated treatments of electron correlation, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory. montana.edunih.gov
For this compound, high-accuracy ab initio calculations, such as CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations), could be employed to obtain a very precise energy for the molecule. While computationally expensive, such calculations would serve as a benchmark for results obtained from more approximate methods like DFT. They are particularly useful for studying systems where electron correlation effects are significant. For instance, ab initio methods have been used to study the superconductivity in niobium carbide at various pressures. ucdavis.edu
A comparative table of energies for this compound from different ab initio methods could look as follows:
| Method | Basis Set | Energy (Hartrees) |
| Hartree-Fock (HF) | 6-31G(d) | -852.5678 |
| MP2 | 6-311+G(d,p) | -853.0123 |
| CCSD(T) | aug-cc-pVTZ | -853.1567 |
Note: The data in this table is hypothetical and for illustrative purposes.
Semi-Empirical Methods for Large-Scale Systems
Semi-empirical methods offer a computationally less demanding alternative to ab initio and DFT methods, making them suitable for studying large molecular systems. numberanalytics.comnumberanalytics.com These methods simplify the complex equations of quantum mechanics by incorporating parameters derived from experimental data. numberanalytics.comubbcluj.ro While generally less accurate than first-principles methods, they can provide valuable qualitative insights into molecular properties and are particularly useful for screening large numbers of molecules or studying very large systems where other methods would be computationally prohibitive. numberanalytics.comnih.gov Common semi-empirical methods include AM1, PM3, and PM7. numberanalytics.com
In the study of this compound, semi-empirical methods could be employed to quickly assess the conformational landscape of the molecule or to model its interactions within a larger biological system, such as an enzyme active site. For example, these methods have been used to model protein-ligand interactions. nih.gov While reparametrization might be necessary for solid-state problems, these methods show promise for molecular crystals. rsc.org
A hypothetical comparison of computational times for a geometry optimization of this compound might be:
| Method | Relative Computational Time |
| PM7 (Semi-Empirical) | 1x |
| DFT (B3LYP/6-31G(d)) | 100x |
| MP2/6-311+G(d,p) | 1000x |
Note: The data in this table is hypothetical and for illustrative purposes.
Molecular Electronic Structure Analysis
The analysis of the molecular electronic structure provides a detailed picture of how electrons are distributed within a molecule and how the molecule is likely to interact with other chemical species.
Frontier Molecular Orbital (HOMO-LUMO) Energy and Spatial Distribution
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. schrodinger.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.com A large HOMO-LUMO gap generally implies high stability and low reactivity. irjweb.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, while the LUMO is likely to be distributed over the ethanimidamide moiety, particularly the C=N double bond. The spatial distribution of these orbitals would indicate the most probable sites for electrophilic and nucleophilic attack. The analysis of frontier molecular orbitals is a common application of DFT. irjweb.comdergipark.org.tr
A hypothetical table of frontier orbital energies for this compound is presented below:
| Orbital | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -1.15 |
| HOMO-LUMO Gap | 5.10 |
Note: The data in this table is hypothetical and for illustrative purposes.
Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior. mdpi.com The MEP at a given point in space around a molecule represents the electrostatic interaction energy between the molecule and a positive point charge. rsc.org Regions of negative MEP (typically colored red or yellow) are associated with an excess of electrons and are susceptible to electrophilic attack, while regions of positive MEP (typically colored blue) are electron-deficient and are prone to nucleophilic attack. scispace.comcore.ac.uk
For this compound, the MEP surface would likely show a region of significant negative potential around the nitrogen atom of the imidamide group, due to the presence of its lone pair of electrons. The sulfur atom in the thiophene ring might also contribute to a region of negative potential. Conversely, the hydrogen atoms attached to the nitrogen and the thiophene ring would be expected to exhibit positive MEP. The MEP can be a strong predictor for substituent effects on electronic behaviors in chemical reactions. rsc.org
A hypothetical table of MEP values at specific points on the molecular surface of this compound could be:
| Location | MEP Value (kcal/mol) |
| Near Nitrogen lone pair | -35.8 |
| Near Sulfur atom | -15.2 |
| Near Amine Hydrogens | +25.5 |
| Center of Thiophene Ring (π-system) | -5.7 |
Note: The data in this table is hypothetical and for illustrative purposes.
Conformational Analysis and Potential Energy Surfaces
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. e-bookshelf.deut.ac.ir These different arrangements, known as conformers, can have different potential energies. e-bookshelf.de A potential energy surface (PES) maps the energy of a molecule as a function of its geometry, providing a landscape of the possible conformations and the energy barriers between them. uni-muenchen.dejamberoo.org
For this compound, conformational analysis would involve studying the rotation around the single bond connecting the thiophene ring to the ethanimidamide side chain. DFT calculations are a common tool for performing these analyses. nih.govmdpi.com By systematically changing the dihedral angle of this bond and calculating the energy at each step, a potential energy surface scan can be generated. uni-muenchen.dejamberoo.org This scan helps to identify the most stable conformers (energy minima) and the transition states for their interconversion (energy maxima). uni-muenchen.de
While a specific PES for this compound is not available, studies on other thiophene derivatives have shown that the rotation of substituents attached to the thiophene ring can be influenced by steric hindrance and electronic effects. mdpi.com For example, a study on various thiophene-based polymers revealed that the rotational freedom between thiophene rings can affect the material's properties. mdpi.com In another study on 2,5,5-trimethyl-1,3,2-diheterophosphinane-2-sulfide derivatives, DFT calculations showed a clear preference for the axial conformation over the equatorial one. nih.gov
Table 2: Illustrative Rotational Energy Barriers for a Substituted Thiophene
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |
| 0 | 5.0 | Eclipsed (TS) |
| 60 | 1.5 | Gauche |
| 120 | 4.5 | Eclipsed (TS) |
| 180 | 0.0 | Anti (Stable) |
Note: This data is hypothetical and for illustrative purposes to show the concept of a potential energy surface. TS stands for Transition State.
Intermolecular Interactions and Non-Covalent Bonding
Intermolecular interactions are the forces of attraction and repulsion between neighboring molecules. mdpi.combu.ac.bd These non-covalent interactions, though weaker than covalent bonds, are crucial in determining the physical properties of substances, such as their melting and boiling points, and how they assemble in the solid state. utexas.eduscirp.org
Hydrogen Bonding Networks
Hydrogen bonding is a particularly strong type of dipole-dipole interaction that occurs when a hydrogen atom is bonded to a highly electronegative atom (like nitrogen or oxygen) and is attracted to another electronegative atom nearby. mdpi.comscirp.orgnih.gov In this compound, the presence of the imidamide group (-C(NH)NH2) provides both hydrogen bond donors (the N-H groups) and acceptors (the nitrogen atoms). This suggests that the molecule can form extensive hydrogen bonding networks in the solid state. nih.gov Computational studies on similar molecules often use techniques like NBO (Natural Bond Orbital) analysis to characterize and quantify these interactions. scirp.org
Hirshfeld Surface Analysis for Crystal Interaction Fingerprints
For a thiophene derivative studied in the literature, Hirshfeld surface analysis revealed that H···H, C···H/H···C, and O···H/H···O interactions were the most significant contributors to the crystal packing. researchgate.net Red spots on the d_norm surface highlight the shortest and strongest intermolecular contacts, which often correspond to hydrogen bonds. nih.gov
Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Thiophene Derivative
| Interaction Type | Contribution (%) |
| H···H | 45.2 |
| C···H/H···C | 25.8 |
| O···H/H···O | 18.5 |
| S···H/H···S | 5.5 |
| Other | 5.0 |
Note: This data is based on a published study of a thiophene derivative and is intended to be representative. researchgate.net
Computational Spectroscopy and Property Prediction
Computational methods can also be used to predict the spectroscopic properties of molecules, such as their infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. bu.ac.bdresearchgate.netlehigh.edu These theoretical spectra can be compared with experimental data to confirm the structure of a compound and to assign specific spectral features to molecular vibrations or electronic transitions. bu.ac.bdschrodinger.com
Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra (UV-Vis). bu.ac.bd By analyzing the transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), one can predict the wavelengths of maximum absorption. researchgate.netbu.ac.bd Similarly, calculations of vibrational frequencies can generate a theoretical IR spectrum, which can help in identifying the functional groups present in the molecule. scm.combu.ac.bd While specific computational spectra for this compound are not published, studies on related compounds demonstrate the utility of these methods. researchgate.netmdpi.com
Computational Elucidation of Reaction Pathways and Transition States
Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. It allows for the mapping of the potential energy surface (PES) that governs the transformation of reactants into products.
A key aspect of this is the identification of stationary points on the PES, which include local minima (reactants, products, and intermediates) and first-order saddle points, known as transition states. acs.org A transition state represents the highest energy point along the minimum energy path between a reactant and a product. acs.org Its structure provides a snapshot of the bond-breaking and bond-forming processes.
For a molecule like this compound, computational studies could explore various reactions, such as its synthesis, hydrolysis, or cycloaddition reactions. For example, investigating the reaction of thiophene with molecular oxygen has been performed using high-level ab initio methods like MP2, G4MP2, and CCSD(T) to accurately determine the reaction barriers and energies. acs.org Such studies can elucidate whether a reaction proceeds through a concerted or stepwise mechanism and can predict the activation energy, which is directly related to the reaction rate.
The process typically involves:
Locating Reactants and Products : The geometries of the starting materials and final products are optimized.
Searching for Transition States : Various algorithms are used to locate the transition state structure connecting the reactants and products.
Frequency Analysis : A frequency calculation is performed on the located transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. q-chem.com
Intrinsic Reaction Coordinate (IRC) Calculations : To confirm that the transition state connects the desired reactant and product, an IRC calculation is performed. This traces the minimum energy path downhill from the transition state in both directions, ideally leading to the reactant and product minima.
Through these methods, a detailed energy profile of the reaction can be constructed, providing fundamental insights into the chemical reactivity of this compound.
Mechanistic Investigations of Chemical Reactions Involving 2 Thiopheneethanimidamide
Protonation and Tautomerization Equilibria of the Imidamide Moiety
Protonation typically occurs at the sp²-hybridized nitrogen atom due to the higher availability of its lone pair of electrons. The resulting cation is stabilized by resonance, delocalizing the positive charge across the N-C-N system. The basicity of the imidamide, and thus its pKa, is influenced by the electronic nature of its substituent. The 2-thienylethyl group, attached via an ethyl spacer, has a modest electronic influence on the imidamide moiety. The equilibrium between the neutral and protonated forms is crucial in biological and chemical systems. nih.gov
Imidamides can exist as a mixture of tautomers, which are isomers that interconvert through the migration of a proton and the shift of a double bond. wikidoc.org For 2-Thiopheneethanimidamide, prototropic tautomerism involves the movement of a proton between the two nitrogen atoms. The equilibrium position depends on factors such as solvent, temperature, and pH. wikidoc.org While one tautomer may be more stable in the solid state or in a particular solvent, the presence of multiple tautomeric forms can be significant in solution. cardiff.ac.uk
Table 1: General Tautomeric and Protonation Equilibria in Imidamides This table illustrates the general behavior of the imidamide functional group, as specific experimental data for this compound is not readily available.
| Process | Description | General Representation |
|---|---|---|
| Tautomerism | Interconversion between two neutral isomeric forms via proton migration. | R-C(=NH)NH₂ ⇌ R-C(NH₂)NH |
| Protonation | Addition of a proton, typically to the imino nitrogen, forming a resonance-stabilized cation. | R-C(=NH)NH₂ + H⁺ ⇌ [R-C(NH₂)NH₂]⁺ |
Data adapted from general principles of tautomerism and acid-base chemistry. wikidoc.orgcardiff.ac.uk
Nucleophilic Reaction Pathways
The imidamide moiety of this compound possesses nucleophilic character, primarily centered on the nitrogen atoms. This allows it to react with a variety of electrophilic species.
This compound can act as a nucleophile in substitution reactions. The lone pair of electrons on the amino nitrogen can attack an electrophilic carbon, displacing a leaving group. These reactions can proceed through mechanisms analogous to S_N1 or S_N2 pathways, depending on the electrophile, solvent, and reaction conditions. allen.inpressbooks.pub
In an S_N2-type mechanism , the reaction occurs in a single, concerted step where the nucleophile attacks as the leaving group departs. pressbooks.publibretexts.orgbyjus.com This pathway is favored by unhindered electrophiles (e.g., primary alkyl halides) and strong nucleophiles in polar aprotic solvents. pressbooks.pubbyjus.commasterorganicchemistry.com
An S_N1-type mechanism is a two-step process that begins with the formation of a carbocation intermediate from the electrophile, which is then attacked by the nucleophile. byjus.commasterorganicchemistry.com This route is favored for substrates that can form stable carbocations (e.g., tertiary alkyl halides) and is promoted by polar protic solvents. pressbooks.pubtransformationtutoring.com For this compound, the choice between these pathways would be dictated almost entirely by the nature of the electrophilic partner.
Table 2: Factors Influencing Nucleophilic Substitution Pathways
| Factor | Favors S_N1-type Reaction | Favors S_N2-type Reaction |
|---|---|---|
| Substrate (Electrophile) | Tertiary > Secondary | Methyl > Primary > Secondary |
| Nucleophile | Weak nucleophiles (e.g., H₂O, ROH) | Strong nucleophiles (e.g., those with a negative charge) |
| Solvent | Polar Protic (e.g., water, alcohols) | Polar Aprotic (e.g., DMSO, acetone) |
| Mechanism | Two steps, involves carbocation intermediate | One step, concerted |
This table summarizes general principles of S_N1 and S_N2 reactions. pressbooks.pubtransformationtutoring.comlibretexts.org
The carbon-nitrogen double bond (C=N) in the imidamide group is susceptible to addition reactions. researchgate.netresearchgate.net In these reactions, a nucleophile adds to the electrophilic carbon of the C=N bond, while a proton or another electrophile adds to the nitrogen. This reactivity is a key feature of imines and related functional groups. For instance, transition metal-catalyzed reactions can facilitate the addition of various species across this double bond, leading to more complex molecular structures. rsc.org
Electrophilic Reaction Pathways
While the imidamide group is nucleophilic, the thiophene (B33073) ring is a classic substrate for electrophilic attack.
The thiophene ring is more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the ability of the sulfur atom to stabilize the intermediate carbocation (arenium ion). nih.govhu.edu.jo The substituent already on the ring directs the position of the incoming electrophile. In this compound, the –CH₂CH(C=NH)NH₂ group is at the 2-position. The ethyl spacer (-CH₂-) isolates the imidamide group electronically from the ring to some extent. Alkyl groups are generally weak activating groups and are ortho/para directing. In the context of a thiophene ring, this translates to directing incoming electrophiles primarily to the C5 position, which is para-like to the C2 position. chemistrytalk.orgminia.edu.eg The high intrinsic reactivity of the C5 position of a 2-substituted thiophene further reinforces this selectivity. nih.gov Therefore, reactions like halogenation, nitration, or Friedel-Crafts acylation would be expected to yield the 5-substituted product predominantly. minia.edu.egmnstate.edu
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Electrophile | Predicted Major Product | Rationale |
|---|---|---|---|
| Halogenation | Br⁺ (from Br₂) | 5-Bromo-2-thiopheneethanimidamide | The 2-alkyl substituent directs to the C5 position. nih.govmnstate.edu |
| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | 5-Nitro-2-thiopheneethanimidamide | Strong directing effect for the C5 position in 2-substituted thiophenes. mnstate.edu |
| Friedel-Crafts Acylation | RCO⁺ (from RCOCl/AlCl₃) | 5-Acyl-2-thiopheneethanimidamide | The C5 position is the most nucleophilic site for EAS. hu.edu.jominia.edu.eg |
Predictions are based on established principles of electrophilic aromatic substitution on thiophene derivatives. nih.govhu.edu.jominia.edu.egmnstate.edu
Oxidation and Reduction Processes
Oxidation and reduction reactions involve the transfer of electrons, leading to a change in the oxidation state of atoms within the molecule. cgc.edulibretexts.orggermanna.edu Both the thiophene ring and the imidamide group can be subject to redox reactions.
The sulfur atom in the thiophene ring can be oxidized, typically using oxidizing agents like peroxy acids, to form a thiophene-S-oxide or a thiophene-S,S-dioxide. However, this often disrupts the aromaticity of the ring. nih.gov Reduction of the thiophene ring is also possible, for example, through catalytic hydrogenation, which can lead to the saturated tetrahydrothiophene (B86538) ring, or reductive desulfurization using reagents like Raney Nickel, which removes the sulfur atom entirely.
The imidamide moiety can also undergo redox transformations. The C=N double bond can be reduced to a C-N single bond, forming a diamine derivative. The conditions for oxidation and reduction must be chosen carefully to ensure chemoselectivity, targeting one functional group without affecting the other. libretexts.orgmasterorganicchemistry.com
Kinetic and Thermodynamic Parameters of Reactivity
Detailed studies on the kinetic and thermodynamic parameters for reactions involving this compound are not present in the surveyed scientific literature. Such studies would be essential for understanding the reactivity and for the optimization of any synthetic or biological application.
No published research provides experimentally determined rate laws or the reaction order for chemical transformations of this compound. A rate law, generally expressed as rate = k[A]^m[B]^n, describes how the rate of a reaction is dependent on the concentration of the reactants. koreascience.krresearchgate.net The exponents (m, n), which represent the order of the reaction with respect to each reactant, must be determined experimentally. koreascience.krresearchgate.net For this compound, data regarding the rate constant (k) and the reaction orders for its potential reactions (e.g., hydrolysis, condensation) are absent.
Kinetic studies on related compounds, such as the aminolysis of Z-thiophenyl 2-thiopheneacetates, have shown clean second-order kinetics. koreascience.kr However, it is not scientifically sound to extrapolate these findings directly to this compound without experimental validation.
There is no available information on the activation energy (Ea) for reactions involving this compound. The activation energy is the minimum energy required for a reaction to occur and is a critical parameter for understanding reaction rates. acs.org Reaction progress kinetic analysis (RPKA) is a modern technique used to rapidly obtain such kinetic information under synthetically relevant conditions. koreascience.kr However, no studies have been published applying RPKA or other methods to determine the activation energy or to analyze the reaction progress for this compound.
Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of activation, which provide deeper insight into the transition state and spontaneity of a reaction, have also not been reported for this compound.
Table 1: Hypothetical Kinetic and Thermodynamic Data for a Reaction of this compound (Note: This table is for illustrative purposes only, as no experimental data has been found.)
| Parameter | Value | Units |
|---|---|---|
| Rate Constant (k) | Data not available | Varies |
| Reaction Order | Data not available | N/A |
| Activation Energy (Ea) | Data not available | kJ/mol |
| Enthalpy of Activation (ΔH‡) | Data not available | kJ/mol |
| Entropy of Activation (ΔS‡) | Data not available | J/(mol·K) |
Identification and Characterization of Reaction Intermediates
The identification and characterization of reaction intermediates are crucial for elucidating a reaction mechanism. Intermediates are short-lived species that are formed and consumed during the course of a reaction. For reactions involving this compound, no studies have been published that isolate, detect, or trap any potential reaction intermediates.
For instance, in the aminolysis of related thiophene esters, a zwitterionic tetrahedral intermediate has been proposed. koreascience.kr The formation of such an intermediate is often inferred from kinetic data, such as Brønsted plots which show a break in linearity, suggesting a change in the rate-determining step. Without kinetic data or direct spectroscopic evidence (e.g., NMR, IR, or mass spectrometry) for this compound reactions, the structure and role of any intermediates remain purely speculative.
Catalytic Effects on Reaction Mechanisms
Catalysts function by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed in the process. The influence of catalysts on the reaction mechanisms of this compound has not been investigated. There are no reports on the use of homogeneous or heterogeneous catalysts to promote its synthesis or subsequent reactions.
Mechanistic studies often explore how catalysts, such as acids, bases, or metal complexes, can alter reaction pathways, affect the stability of intermediates, and influence product selectivity. For example, studies on other thiophene derivatives have explored catalysis in multicomponent reactions or the effects of different solvents and base catalysts. However, a similar body of research for this compound is absent. The potential for enzymatic catalysis, a cornerstone of biological reactions and green chemistry, also remains an unexplored area for this compound.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Z-thiophenyl 2-thiopheneacetates |
Applications of 2 Thiopheneethanimidamide in Advanced Organic Synthesis
As a Versatile Building Block for Heterocyclic Scaffolds
The inherent structure of 2-Thiopheneethanimidamide, possessing both a nucleophilic amidine group and an aromatic thiophene (B33073) ring, positions it as a promising, yet underexplored, precursor for the synthesis of diverse heterocyclic systems.
Synthesis of Fused Heterocyclic Systems
Theoretically, the ethanimidamide functionality of this compound could serve as a key component in cyclocondensation reactions to form fused heterocyclic systems. For instance, reaction with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds could potentially lead to the formation of thieno[2,3-d]pyrimidine (B153573) or related fused systems. The amidine nitrogen atoms can act as nucleophiles, attacking the electrophilic centers of the reaction partner to initiate ring closure. However, no specific examples of such reactions involving this compound have been reported in the peer-reviewed literature.
Access to Complex Nitrogen-Containing Molecules
The amidine group is a well-established synthon for the construction of various nitrogen-containing heterocycles, such as imidazoles, triazoles, and pyrimidines. uobasrah.edu.iqnih.gov In principle, this compound could be utilized in reactions with suitable reagents to construct more complex molecules bearing a thiophene substituent. For example, reaction with α-haloketones could potentially yield substituted imidazoles. Research on related N-phenylthiophene-2-carboximidamides has shown their utility in rhodium-catalyzed cyclizations to form complex fused systems. researchgate.net This suggests a potential avenue of reactivity for this compound, though it remains to be experimentally verified.
Table 1: Potential, Undocumented Heterocyclic Syntheses with this compound
| Reactant Class | Potential Heterocyclic Product | Reaction Type |
| 1,3-Dicarbonyl Compounds | Thieno-fused Pyrimidines | Cyclocondensation |
| α-Haloketones | Thiophenylethyl-substituted Imidazoles | Hantzsch-type synthesis |
| Dialkyl Carbonates | Thiophenylethyl-substituted Triazinones | Cyclocondensation |
Note: This table represents theoretical possibilities based on the known reactivity of amidine functional groups and has not been experimentally validated for this compound based on available literature.
Participation in Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions
While cross-coupling and cycloaddition reactions are cornerstones of modern organic synthesis, the participation of this compound in these transformations has not been documented.
Cross-Coupling Methodologies
The thiophene ring of this compound could potentially be functionalized through C-H activation or by prior halogenation to participate in cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings. This would allow for the introduction of various aryl, vinyl, or alkynyl groups at the thiophene core. However, there are no published studies demonstrating the feasibility of such reactions with this compound. The stability of the amidine functionality under typical cross-coupling conditions would also need to be investigated.
Cycloaddition Reactions
The thiophene ring in this compound is generally considered aromatic and thus not a typical substrate for cycloaddition reactions under thermal conditions. Photochemical cycloadditions are a possibility, but no such reactivity has been reported for this specific compound. The amidine portion of the molecule is not expected to directly participate in common cycloaddition pathways.
Utilizing this compound as a Ligand in Catalysis
The nitrogen atoms of the amidine group in this compound possess lone pairs of electrons and could therefore act as ligands, coordinating to metal centers. The amidine moiety is known to form stable complexes with various transition metals. cymitquimica.com Such complexes could potentially exhibit catalytic activity. The presence of the "soft" sulfur atom in the thiophene ring could also allow for bidentate chelation (N,S-chelation), which could influence the stability and catalytic properties of the resulting metal complex. Despite this potential, no studies have been published on the synthesis of metal complexes with this compound or their application in catalysis.
Table 2: Potential, Undocumented Catalytic Applications of this compound as a Ligand
| Metal Center | Potential Catalytic Application |
| Palladium | Cross-coupling reactions |
| Copper | Azide-alkyne cycloadditions (Click Chemistry) |
| Rhodium | Hydroformylation, C-H activation |
| Ruthenium | Metathesis, Hydrogenation |
Note: This table is speculative and based on the known catalytic activities of metal complexes with amidine and thiophene-containing ligands. No specific research on this compound in this context is available.
Design Principles for Metal-Imidamide Catalytic Systems
The design of effective metal-imidamide catalytic systems hinges on several key principles that leverage the unique properties of the this compound ligand. The thiophene group can influence the electronic environment of the metal center, while the imidamide moiety provides a strong coordination site.
Key design considerations include:
Metal Center Selection: The choice of the metal is paramount and depends on the desired catalytic transformation. Late transition metals like palladium, rhodium, and copper are often employed in cross-coupling and carbonylation reactions. The soft nature of the sulfur atom in the thiophene ring suggests a strong affinity for these softer metals.
Ligand Modification: The reactivity of the catalytic system can be fine-tuned by modifying the structure of the this compound ligand. For instance, the introduction of bulky substituents on the thiophene ring can create a specific steric environment around the metal center, influencing the selectivity of the reaction.
Reaction Conditions: Optimization of reaction parameters such as solvent, temperature, and the presence of additives is crucial for achieving high catalytic activity and selectivity. The stability of the metal-imidamide complex under various conditions must be considered.
A hypothetical design of a metal-imidamide catalytic system is presented in the table below, illustrating the interplay of these design principles.
| Metal Center | Potential Ligand Modifications | Target Reactions | Rationale |
| Palladium (Pd) | Bulky substituents on the thiophene ring | Cross-coupling reactions (e.g., Suzuki, Heck) | The thiophene-Pd interaction can stabilize the catalytic species, while steric hindrance can control regioselectivity. |
| Rhodium (Rh) | Chiral imidamide derivatives | Asymmetric hydrogenation | The chiral ligand can induce enantioselectivity in the reduction of prochiral substrates. |
| Copper (Cu) | Electron-donating or -withdrawing groups on the thiophene | Click chemistry, C-N bond formation | The electronic properties of the thiophene can modulate the Lewis acidity of the copper center. |
Homogeneous Catalysis Applications
In homogeneous catalysis, the catalyst and reactants exist in the same phase, allowing for high activity and selectivity under mild reaction conditions. This compound-based metal complexes are well-suited for a range of homogeneous catalytic transformations. For instance, palladium complexes bearing thiophene-derived ligands have shown activity in cross-coupling reactions. While direct examples with this compound are not yet prevalent in the literature, related thiophene-carboimine palladium complexes have been successfully used in three-component reactions, highlighting the potential of the thiophene moiety to facilitate catalysis. rsc.org The coordination of the imidamide group could further enhance the stability and reactivity of such catalysts.
Homogeneous reactions of thiophenes with transition metals have been studied to model the hydrodesulfurization process, providing insights into the fundamental interactions between the thiophene ring and metal centers. acs.org These studies form a basis for designing new catalytic cycles involving thiophene-containing ligands.
Heterogeneous Catalysis Applications
Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of catalyst recovery and reusability. This compound can be anchored onto solid supports to create robust heterogeneous catalysts. Metal-Organic Frameworks (MOFs) and other porous materials are attractive supports.
For example, thiophene-functionalized cobalt-MOFs have been developed and utilized as green heterogeneous catalysts for the Biginelli reaction. researchgate.net Similarly, a palladium(II) complex with a thiophene-derived ligand immobilized on mesoporous silica (B1680970) (FSM-16) has been shown to be an efficient and reusable catalyst for the synthesis of complex heterocyclic compounds. rsc.org These examples strongly suggest that immobilizing a metal complex of this compound could lead to effective and recyclable catalysts for various organic transformations. academie-sciences.fracs.org
The table below summarizes potential applications of this compound in both homogeneous and heterogeneous catalysis, based on analogous systems.
| Catalysis Type | Catalyst System Example | Potential Reaction | Advantages |
| Homogeneous | [Pd(this compound)₂Cl₂] | Suzuki Coupling | High activity, mild conditions, good selectivity. |
| Heterogeneous | This compound-functionalized MOF | Knoevenagel Condensation | Easy separation, catalyst reusability, enhanced stability. researchgate.net |
| Heterogeneous | Pd/2-Thiopheneethanimidamide@SiO₂ | Hydrogenation | Robustness, recyclability, potential for flow chemistry. rsc.org |
Role in One-Pot and Multicomponent Transformations
One-pot and multicomponent reactions (MCRs) are powerful strategies in organic synthesis that enhance efficiency by combining multiple reaction steps in a single vessel, thereby reducing waste and saving time. rsc.org The structural elements of this compound make it a valuable synthon in such transformations.
Thiophene derivatives are frequently synthesized via MCRs. scinito.ainih.gov For instance, the Gewald reaction, a well-known MCR, produces highly substituted 2-aminothiophenes. organic-chemistry.org It is conceivable that this compound could be synthesized through a novel MCR or, conversely, be utilized as a key building block in the MCR-based synthesis of more complex molecules.
The imidamide functionality can participate in various cyclization and condensation reactions. For example, a three-component domino reaction involving thioamides, isonitriles, and water has been reported to yield complex heterocyclic structures. bohrium.com The presence of both the thiophene ring and the imidamide group in one molecule opens up possibilities for intricate tandem reactions. An amine-mediated ring-opening of a dithiole followed by intramolecular annulation is another one-pot method for creating polyfunctionalized thiophenes. lnu.edu.cn
Strategy for the Synthesis of Diverse Chemical Libraries
The development of chemical libraries is crucial for drug discovery and materials science. ingentaconnect.com The thiophene scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in numerous biologically active compounds. ingentaconnect.comnih.gov Therefore, the synthesis of libraries based on the this compound core is a promising strategy for identifying new lead compounds.
Combinatorial chemistry approaches can be employed to rapidly generate a large number of derivatives. organic-chemistry.org By varying the substituents on the thiophene ring and modifying the imidamide group, a diverse collection of molecules can be synthesized. For example, the imidamide nitrogen atoms can be functionalized with a variety of alkyl or aryl groups, while the thiophene ring can undergo electrophilic substitution or metal-catalyzed cross-coupling reactions to introduce further diversity.
A representative strategy for building a chemical library from this compound is outlined below:
| Scaffold Modification Point | Reaction Type | Example Reagents | Resulting Diversity |
| Imidamide N-H | Alkylation/Acylation | Alkyl halides, Acid chlorides | Varied N-substituents, amides, ureas |
| Thiophene C-5 Position | Electrophilic Halogenation | N-Bromosuccinimide (NBS) | Halogenated thiophenes for further functionalization |
| Halogenated Thiophene | Suzuki Coupling | Arylboronic acids | Biaryl structures |
| Imidamide to Thiazole | Hantzsch-type reaction | α-Haloketones | Fused heterocyclic systems |
The synthesis of such libraries can be facilitated by solid-phase synthesis techniques, where the this compound scaffold is attached to a resin, allowing for efficient reaction workup and purification. google.com
Medicinal Chemistry Design and Structure Based Approaches for 2 Thiopheneethanimidamide
Exploration of Structure-Activity Relationships (SAR) for 2-Thiopheneethanimidamide Analogs
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing crucial insights into how a molecule's three-dimensional structure correlates with its biological activity. nih.gov For analogs of this compound, SAR exploration involves synthesizing a series of related compounds where specific parts of the molecule—such as the thiophene (B33073) ring, the ethyl linker, or the ethanimidamide group—are systematically modified. These analogs are then tested in biological assays to determine how these chemical changes affect their potency, selectivity, and other pharmacological properties.
The primary goal of SAR is to identify the key structural features, or pharmacophores, that are essential for a molecule's interaction with its biological target. This process helps to build a model of the crucial functionalities required for a compound's activity. nih.gov For thiophene-based compounds, several structural elements are often critical for biological interactions.
The Thiophene Ring: The thiophene ring itself can engage in various non-covalent interactions, including hydrophobic and π-π stacking interactions with aromatic residues in a protein's binding pocket. nih.gov The sulfur atom within the ring can also act as a hydrogen bond acceptor or participate in other specific interactions.
Substituents on the Thiophene Ring: The position and nature of substituents on the thiophene ring can dramatically influence activity. Studies on related thiophene structures have shown that substitution at the 2- and 3-positions is often more favorable for activity than substitution at the 4-position. mdpi.com The electronic properties (electron-donating or electron-withdrawing) and lipophilicity of these substituents are key modulators of binding affinity. mdpi.com For instance, in one study of thioamide-containing compounds, replacing a chloro-substituent with a dimethoxy or methyl group resulted in a significant loss of antiproliferative activity, highlighting the specific requirement for that substituent. nih.gov
The Ethanimidamide Group: The amidine moiety is strongly basic and typically protonated at physiological pH. This positive charge can form strong ionic interactions (salt bridges) with acidic amino acid residues like aspartate or glutamate in a target protein. The NH groups can also serve as hydrogen bond donors. The sulfur atom in the thioamide version of this functional group plays a critical role in the biotransformation and activity of certain classes of drugs. nih.gov
The following table summarizes hypothetical SAR findings for this compound analogs, based on established principles for related compounds.
| Modification on this compound Scaffold | Position | Substituent (R) | Observed Effect on Activity | Potential Rationale |
| Thiophene Ring | 5 | -Cl | Increased | Fills a specific hydrophobic pocket; favorable electronic interactions. |
| Thiophene Ring | 5 | -OCH₃ | Decreased | Steric hindrance or unfavorable electronic contribution. |
| Thiophene Ring | 4 | -Cl | Decreased | Unfavorable positioning within the binding site. |
| Ethanimidamide Group | N/A | Replacement of -C(=NH)NH₂ with -C(=O)NH₂ | Decreased | Loss of key ionic interaction or hydrogen bonding capability. |
Isosteric and bioisosteric replacement is a key strategy in drug optimization used to modify a compound's physicochemical properties, potency, selectivity, or metabolic stability without disrupting its essential binding interactions. nih.gov This process involves replacing a functional group with another that has similar steric and electronic characteristics. nih.gov
For this compound, several bioisosteric replacements could be explored:
Thiophene Ring Analogs: While the thiophene ring is often a key part of the pharmacophore, it can sometimes be replaced with other five- or six-membered aromatic rings (e.g., furan, pyrrole, pyridine, or phenyl) to explore new interactions or address metabolic liabilities such as oxidation of the sulfur atom.
This rational modification allows chemists to fine-tune the properties of a lead compound, enhancing its drug-like characteristics while retaining or improving its desired biological activity. nih.gov
Computational Drug Design Methodologies
Computational techniques are indispensable tools in modern medicinal chemistry for accelerating the drug design process. These methods allow researchers to visualize and predict how a molecule like this compound might bind to its target protein, and to forecast the activity of novel analogs before they are synthesized.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This technique is used to understand the binding mode of this compound analogs and to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, that stabilize the ligand-protein complex. nih.govnih.gov
In studies involving thiophene derivatives, docking simulations have successfully identified crucial residues within the binding pocket. For example, docking of thieno[2,3-b]thiophene derivatives into the active site of dihydrofolate reductase from Candida albicans revealed important hydrogen bonding and hydrophobic interactions with residues like Ile9, Glu32, and Tyr118. nih.gov Similarly, docking of a thiophene-containing compound into the DprE1 enzyme, a target for tuberculosis, showed a better docking score than the standard drug isoniazid, suggesting a strong binding affinity. colab.ws These simulations can guide the design of new analogs by suggesting modifications that would enhance these favorable interactions.
The table below provides a representative summary of results from a hypothetical docking study of a this compound analog.
| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Kinase X | Analog A | -9.5 | Asp184 | Ionic Bond, H-Bond |
| Kinase X | Analog A | -9.5 | Phe101 | π-π Stacking |
| Kinase X | Analog A | -9.5 | Leu35 | Hydrophobic |
| Protease Y | Analog B | -8.2 | His150, Ser201 | H-Bond |
| Protease Y | Analog B | -8.2 | Tyr205 | Hydrophobic |
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates variations in the physicochemical properties of a series of compounds with their biological activities. nih.gov By building a mathematical model, QSAR can predict the activity of unsynthesized compounds.
For thiophene-containing molecules, QSAR studies have identified several molecular descriptors that are important for biological activity. A study on thiophene analogs with anti-inflammatory activity revealed the dominant role of electronic properties, such as the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment, in modulating activity. researchgate.net Another QSAR analysis of thiophene amides with antitumor activity found that molecular volume, the sum of hydrophobic surfaces, and the presence of an easily ionizable group were highly important for activity. nih.gov These models provide valuable guidance for designing new this compound analogs by indicating which properties (e.g., size, electronics, hydrophobicity) should be optimized. nih.govaimspress.com
Pharmacophore modeling involves identifying the essential 3D arrangement of functional groups that a molecule must possess to bind to a specific target. nih.gov This "pharmacophore model" represents the key features for interaction, such as hydrogen bond donors/acceptors, hydrophobic centers, and charged groups. researchgate.net
Once a pharmacophore model is developed, it can be used as a 3D query to search large databases of chemical compounds in a process called virtual screening. nih.govrjptonline.org This allows for the rapid identification of new and structurally diverse molecules that are likely to be active against the target of interest. nih.gov For example, a pharmacophore model for VEGFR-2 kinase inhibitors was built consisting of hydrophobic features, a hydrogen bond donor, and hydrogen bond acceptors; this model was then used to screen a commercial database, leading to the discovery of novel inhibitors. researchgate.netnih.gov A similar approach could be applied to discover new scaffolds related to this compound or to identify new potential targets for this compound class by screening against libraries of pharmacophore models derived from different proteins. mdpi.com
Rational Design of Targeted Derivatives for Specific Biological Pathways
General principles of rational drug design are often applied to thiophene scaffolds to explore their therapeutic potential. However, specific studies detailing the design of this compound derivatives for particular biological targets are not readily found.
Enzyme Inhibitory Mechanism Studies (e.g., Acetylcholinesterase)
The thiophene ring is a component of various compounds that have been investigated as enzyme inhibitors. For instance, certain thiophene derivatives have been synthesized and tested for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. These studies often involve modifying the thiophene core with various functional groups to enhance binding to the enzyme's active site. However, specific research detailing the synthesis of this compound derivatives and their subsequent evaluation as acetylcholinesterase inhibitors, including mechanistic studies, is not described in the available literature.
Receptor Agonist and Antagonist Design
The design of receptor agonists and antagonists often involves creating molecules that mimic the structure of endogenous ligands or, conversely, block the receptor's active site. Thiophene-based structures are utilized in the design of ligands for various receptors. The process typically involves computational modeling and synthesis of a library of compounds to identify those with the desired affinity and efficacy. There is no specific public data indicating that this compound has been the subject of such design and testing for receptor agonist or antagonist activity.
Modulators of Cellular Signaling Pathways
Cellular signaling pathways are complex networks that regulate cellular functions, and their modulation is a key strategy in treating many diseases. While various heterocyclic compounds, including some thiophenes, are known to modulate these pathways, there is no specific information available that describes the effects of this compound or its rationally designed derivatives on any particular cellular signaling cascade.
Optimization of Molecular Design for Desired Interaction Profiles
The optimization of a lead compound is a critical step in drug discovery, involving iterative modifications to improve potency, selectivity, and pharmacokinetic properties. This process relies on understanding the structure-activity relationships (SAR) of a series of related compounds. For this compound, the absence of initial biological activity data and studies on its derivatives means that no information on the optimization of its molecular design for specific interaction profiles is available.
Integration of 2 Thiopheneethanimidamide in Materials Science Research
Incorporation as Monomeric Units in Polymeric Systems
The synthesis of novel polymers with tailored electronic and structural properties is a cornerstone of modern materials science. Thiophene (B33073) derivatives, in particular, are well-established precursors for conductive polymers due to the electron-rich nature of the thiophene ring, which facilitates the formation of delocalized π-electron systems essential for charge transport. academiaromana-is.roencyclopedia.pubmdpi.com However, the specific use of 2-Thiopheneethanimidamide as a monomeric unit in such systems is not documented in the available scientific literature.
Synthesis of Conductive Polymers
Conductive polymers are typically synthesized through chemical or electrochemical oxidative polymerization of monomeric precursors. academiaromana-is.roencyclopedia.pub This process involves the coupling of monomer units to form a conjugated polymer backbone. academiaromana-is.ro While numerous thiophene-based monomers have been successfully polymerized to create conductive materials, there is no evidence to suggest that this compound has been utilized for this purpose. google.comiarjset.comresearchgate.net The presence of the ethanimidamide group introduces a different chemical functionality compared to more commonly used substituted thiophenes, and its influence on the polymerization process and the resulting polymer's conductivity remains uninvestigated.
Fabrication of Functional Polymeric Networks
Functional polymeric networks are cross-linked polymer structures that can exhibit responsive behaviors to external stimuli, making them suitable for applications such as sensors and drug delivery systems. nii.ac.jpnih.gov The design of these networks often involves the incorporation of specific functional groups into the polymer chains. nii.ac.jp While the amidine group in this compound could potentially participate in cross-linking reactions or provide specific interaction sites, there is no published research on the fabrication of functional polymeric networks using this compound.
Role in Coordination Chemistry and Metal-Organic Frameworks (MOFs)
Coordination chemistry involves the study of compounds consisting of a central metal atom or ion bonded to surrounding molecules or anions, known as ligands. google.comgoogle.commdpi.com Metal-Organic Frameworks (MOFs) are a class of porous materials formed from metal ions or clusters connected by organic ligands. mdpi.comnih.govrsc.org The properties of MOFs, such as their porosity and catalytic activity, are highly dependent on the nature of the metal and the organic linker. mdpi.comnih.gov
Ligand Design for Metal Complexation
The amidine group present in this compound possesses nitrogen atoms with lone pairs of electrons, making it a potential ligand for metal coordination. However, a review of the literature on coordination chemistry and ligand design does not yield any examples of metal complexes formed with this compound.
Synthesis of Porous Materials with Tunable Properties
The synthesis of MOFs relies on the self-assembly of metal ions and organic linkers into crystalline, porous structures. mdpi.comnih.gov The tunability of MOF properties stems from the ability to vary the metal and organic components. mdpi.com While a vast number of organic molecules have been employed as linkers in MOF synthesis, there are no reports of this compound being used in this capacity. Patent literature also does not disclose the use of this specific compound in the formation of MOFs. google.comgoogle.com
Application in Functional Organic Materials
Functional organic materials encompass a broad range of organic compounds designed to exhibit specific electronic, optical, or magnetic properties. nih.govdeliuslab.comescholarship.org The synthesis of these materials often involves the strategic combination of different functional molecular units. nih.govrsc.org While thiophene-containing molecules are prevalent in the design of functional organic materials for applications such as organic photovoltaics and light-emitting diodes, the specific incorporation of this compound into such materials has not been reported.
No Published Research Found for "this compound" in Specified Materials Science Applications
Following a comprehensive search of scientific literature and chemical databases, no specific research findings or data could be located for the chemical compound This compound (also known as 2-Thiopheneacetamidine) within the requested materials science contexts. The investigation included targeted searches for its application in the development of organic semiconductors, the design of photoactive materials, sensing material development, and surface functionalization or self-assembly processes.
While the broader class of thiophene derivatives is extensively studied and shows significant promise in these areas, there is no available public research that specifically names or details the use of this compound for these purposes. Scientific articles and patents cover a wide range of other thiophene-based molecules for applications in electronics and materials science. researchgate.netresearchgate.netresearchgate.netresearchgate.netespublisher.comthegraphenecouncil.org For instance, various polythiophenes and oligothiophenes are foundational in organic electronics, and numerous thiophene-containing compounds have been designed as chemosensors or for use in photoactive layers of solar cells. researchgate.netresearchgate.netmdpi.com
However, the explicit focus on this compound as mandated by the request cannot be fulfilled based on currently accessible scientific and technical information. The compound itself is listed in some chemical supplier databases, but its application in the specified fields of materials science is not documented in peer-reviewed literature or patents. Therefore, the creation of a scientifically accurate article adhering to the provided outline is not possible.
Mechanistic Elucidation of Biological Activities of 2 Thiopheneethanimidamide
In Vitro Enzymatic Assay and Mechanistic Characterization of Inhibition
There is no specific information available regarding in vitro enzymatic assays performed with 2-Thiopheneethanimidamide. Consequently, details on its potential reversible or irreversible inhibition kinetics and its binding mode (competitive, non-competitive, or uncompetitive) are unknown.
Cellular Pathway Modulation Mechanisms
Similarly, research detailing how this compound might modulate cellular pathways is not present in the available literature. This includes a lack of data on:
Molecular Interactions with Biomolecular Targets
The biological activity of a chemical compound is fundamentally rooted in its interactions with biomolecules. For thiophene (B33073) derivatives, these interactions can be highly specific, leading to the modulation of biological pathways. The nature of these interactions, whether with proteins or nucleic acids, dictates the compound's mechanism of action and its ultimate physiological effects.
Specific Protein-Ligand Binding Interactions
While direct studies on this compound are not available, research on analogous structures, such as thiophene-containing compounds, reveals specific and potent interactions with protein targets. These interactions are often driven by a combination of weak chemical bonds, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. The binding of a ligand to a protein can result in either the inhibition or activation of the protein's function.
Enzyme inhibition is a common mechanism through which thiophene derivatives exert their effects. This can occur through competitive or non-competitive inhibition. In competitive inhibition, the inhibitor molecule, which often has a similar shape to the enzyme's natural substrate, binds to the active site, preventing the substrate from binding. Non-competitive inhibitors bind to an allosteric site on the enzyme, causing a conformational change that alters the active site and reduces its efficacy.
For instance, certain thiophene derivatives have been synthesized and identified as potent acetylcholinesterase inhibitors, a key target in the management of Alzheimer's disease. In one study, a series of novel thiophene derivatives demonstrated significant inhibitory activity against this enzyme, with some compounds being more potent than the reference drug, donepezil. Similarly, thiadiazole amide derivatives have shown inhibitory effects against protein tyrosine phosphatases like Cdc25B and PTP1B, which are targets for diabetes and obesity.
The binding affinity and specificity are crucial for the therapeutic potential of a compound. These properties are often evaluated using techniques like isothermal titration calorimetry (ITC), which can provide a complete thermodynamic profile of the binding interaction.
Table 1: Examples of Protein-Ligand Interactions in Thiophene Derivatives
| Derivative Class | Protein Target | Type of Interaction | Potential Therapeutic Application | Reference |
|---|---|---|---|---|
| Thiophene carboxamides | Acetylcholinesterase | Competitive Inhibition | Alzheimer's Disease | |
| Thiophenyl-pyrimidine | FtsZ | Inhibition of polymerization and GTPase activity | Antibacterial | |
| Thiadiazole amides | Cdc25B, PTP1B | Mixed Inhibition | Diabetes, Obesity |
This table is for illustrative purposes and shows data for thiophene derivatives, not this compound specifically.
Nucleic Acid Intercalation or Binding Modes
The interaction of small molecules with nucleic acids (DNA and RNA) represents another important mechanism of biological activity. Such interactions can disrupt fundamental cellular processes like DNA replication, transcription, and translation. Binding can occur through several modes, including intercalation, groove binding, and electrostatic interactions with the phosphate (B84403) backbone.
While there is no specific data on this compound's interaction with nucleic acids, the general principles of nucleic acid binding by small molecules are well-established. The recognition and binding are dependent on complementary chemical, electrostatic, and geometric properties between the molecule and the nucleic acid structure. Some antimicrobial peptides, for example, are known to inhibit nucleic acid biosynthesis by targeting key enzymes or inducing the degradation of DNA and RNA.
Mechanism of Action in Antimicrobial Contexts
The search for new antimicrobial agents is critical due to widespread antibiotic resistance. Thiophene-containing compounds have emerged as a promising class of antimicrobials. The mechanisms of action for antibiotics are varied and can include inhibition of cell wall synthesis, disruption of cell membrane integrity, inhibition of protein synthesis, or interference with nucleic acid metabolism.
A notable example from the literature is a thiophenyl-pyrimidine derivative, which has demonstrated potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action for this compound was attributed to the effective inhibition of the FtsZ protein. FtsZ is a crucial protein in bacterial cell division, and its inhibition leads to a disruption of this process, ultimately causing bacterial cell death. The study found that the compound inhibits FtsZ polymerization and its GTPase activity by binding to the GTP binding site.
Table 2: Antimicrobial Activity of a Thiophenyl-Pyrimidine Derivative (F20)
| Bacterial Strain | MIC (μg/mL) | Mechanism of Action | Reference |
|---|---|---|---|
| Staphylococcus aureus (MRSA) | 24-48 | Inhibition of FtsZ polymerization and GTPase activity | |
| Enterococcus faecium (VRE) | 24-48 | Inhibition of FtsZ polymerization and GTPase activity |
This table presents data for a thiophenyl-pyrimidine derivative as a proxy for potential mechanisms of related compounds.
Investigation of Receptor Binding and Signal Transduction Mechanisms
Receptors are key macromolecules in cellular communication, and their interaction with ligands initiates signal transduction pathways that regulate numerous cellular processes. The study of receptor binding is crucial for understanding how a compound might act as an agonist or antagonist.
While no receptor binding studies have been published for this compound, the methodologies for such investigations are well-developed. Receptor binding assays, often using radiolabeled ligands, can determine the binding affinity (Kd) and the concentration that inhibits 50% of specific binding (IC50) of a test compound.
Once a ligand binds to a receptor, it triggers a cascade of intracellular events known as signal transduction. This can involve second messengers like cyclic AMP (cAMP) and calcium ions, which amplify the initial signal and lead to a cellular response, such as gene expression changes or enzyme activation. For example, the binding of a ligand to a G-protein coupled receptor (GPCR) can activate or inhibit enzymes like adenylyl cyclase, altering cAMP levels. Understanding how a compound influences these pathways is key to elucidating its full pharmacological profile.
Future Directions and Interdisciplinary Research Frontiers
Development of Novel and Efficient Synthetic Routes
The primary route to 2-Thiopheneethanimidamide and its derivatives has traditionally been through the Pinner reaction. benthamdirect.comnih.govresearchgate.netresearchgate.net This classical method involves the acid-catalyzed reaction of a nitrile with an alcohol to generate an imino ester salt, known as a Pinner salt, which is subsequently converted to the amidine. benthamdirect.comnih.gov A specific and efficient synthesis of the imidate hydrochloride precursor to this compound has been demonstrated using a modified Pinner method starting from the commercially available 2-thiopheneacetonitrile (B147512). nih.gov In this process, 2-thiopheneacetonitrile is reacted with methanol (B129727) and acetyl chloride in dry ether at low temperatures to yield the corresponding imidate salt, which can then be treated with ammonia (B1221849) to form the final amidine product. benthamdirect.comnih.gov
While the Pinner reaction is a reliable method, future research should focus on developing more novel and efficient synthetic pathways. nih.govresearchgate.net These could include:
Catalytic Approaches: Investigating transition-metal-catalyzed reactions or organocatalysis could offer milder reaction conditions, higher yields, and improved functional group tolerance compared to the strongly acidic conditions of the Pinner reaction.
Flow Chemistry: The implementation of continuous flow synthesis could enhance safety, scalability, and product consistency. The precise control over reaction parameters such as temperature and reaction time in flow reactors is particularly advantageous for handling thermodynamically unstable intermediates like Pinner salts. nih.gov
Green Chemistry Principles: Future synthetic strategies should aim to be more environmentally benign. This includes the use of greener solvents, reducing the number of synthetic steps (domino or one-pot reactions), and minimizing waste generation. frontiersin.org For instance, research into aqueous reaction conditions or solvent-free methods for amidine synthesis is an active area.
A comparative table of traditional and potential future synthetic approaches is presented below.
| Synthetic Approach | Description | Potential Advantages | Key Considerations |
| Pinner Reaction | Acid-catalyzed reaction of 2-thiopheneacetonitrile with an alcohol, followed by aminolysis. benthamdirect.comnih.gov | Well-established and reliable method. nih.gov | Requires anhydrous conditions and strong acids; intermediates can be unstable. nih.gov |
| Catalytic Synthesis | Use of transition metals or organocatalysts to facilitate amidine formation. | Milder reaction conditions, higher selectivity, broader substrate scope. | Catalyst cost and removal, optimization of catalytic cycles. |
| Flow Chemistry | Continuous synthesis in a microreactor system. | Enhanced safety, scalability, and control over reaction parameters. | Initial setup costs, potential for clogging with solid intermediates. |
| Green Synthetic Routes | Methods employing aqueous media, solvent-free conditions, or domino reactions. frontiersin.org | Reduced environmental impact, increased atom economy. | Solubility issues in aqueous media, may require catalyst development. |
Synergistic Integration of Experimental and Computational Methodologies
The synergy between experimental and computational chemistry offers a powerful paradigm for accelerating the discovery and optimization of new molecules. acs.orgnih.govnih.govbiorxiv.org For this compound, this integrated approach can provide deep insights into its chemical behavior and guide the design of new derivatives with tailored properties.
Future research should leverage this synergy in the following ways:
Predictive Modeling: Computational tools like Density Functional Theory (DFT) can be used to predict the geometric and electronic properties of this compound and its analogues. nih.govbohrium.com These predictions can then be validated through experimental techniques such as X-ray crystallography and spectroscopy, creating a feedback loop that refines the computational models. nih.gov
Reaction Mechanism Elucidation: Computational studies can map out the energy landscapes of potential synthetic reactions, helping to identify the most plausible reaction pathways and optimize conditions for higher yields and fewer byproducts. nih.gov
Binding Site Analysis: For biological applications, molecular docking and molecular dynamics (MD) simulations can predict how this compound derivatives interact with protein targets. bohrium.comrsc.org These in silico predictions can guide the synthesis of a smaller, more focused library of compounds for experimental screening, saving time and resources. rsc.org
An example of how this synergy could be applied is in the study of protein-ligand interactions.
| Methodology | Application to this compound | Expected Outcome |
| Molecular Docking | Predict the binding mode of this compound derivatives in the active site of a target protein (e.g., urokinase). rsc.org | Identification of key intermolecular interactions and a ranked list of potential inhibitors. |
| Experimental Screening | Synthesize and test the most promising candidates from docking studies in in vitro biological assays. | Validation of computational predictions and identification of lead compounds. |
| MD Simulations | Simulate the dynamic behavior of the protein-ligand complex for the most active compounds. nih.gov | Understanding the stability of the binding mode and the role of protein flexibility. |
| Crystallography | Determine the 3D structure of the protein-ligand complex for a lead compound. nih.gov | Definitive experimental evidence of the binding mode, allowing for further refinement of computational models. |
Exploration of Underexplored Applications in Emerging Technologies
While the amidine functional group is often associated with medicinal chemistry, the unique electronic properties of the thiophene (B33073) ring suggest that this compound could find applications in emerging technological fields. idu.ac.idwikipedia.org Future research should venture beyond traditional boundaries to explore these possibilities.
Materials Science: Thiophene-based polymers are well-known for their conductive properties. The incorporation of the this compound moiety into polymer chains could lead to novel functional materials with applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). wikipedia.org The amidine group could influence intermolecular interactions and charge transport properties.
Nanotechnology: The compound could be used as a capping agent or surface modifier for nanoparticles, imparting specific functionalities. rsc.org For instance, it could be used to functionalize gold nanoparticles for use in biosensing or targeted drug delivery. The thiophene group can facilitate self-assembly, while the amidine group can provide a site for further conjugation or interaction with biological targets.
Nonlinear Optics: Certain thiophene derivatives have been shown to possess significant second-order nonlinear optical (NLO) properties. aip.org The combination of the electron-donating thiophene ring and the functional groups of the ethanimidamide moiety could result in molecules with large molecular hyperpolarizabilities, making them candidates for applications in optical communications and data storage. aip.org
The table below outlines potential emerging applications and the rationale for investigating this compound in these areas.
| Emerging Technology | Potential Role of this compound | Key Properties to Investigate |
| Organic Electronics | As a monomer for conductive polymers or a component in organic semiconductors. wikipedia.org | Electrical conductivity, charge mobility, HOMO/LUMO energy levels. |
| Nanomaterials | Surface functionalization of nanoparticles for sensing or delivery. rsc.org | Adsorption properties on metal surfaces, biocompatibility, self-assembly behavior. |
| Nonlinear Optics | As a chromophore for second-harmonic generation. aip.org | Molecular hyperpolarizability (β), thermal stability, transparency. |
Advanced Structure-Function Correlation Studies for Tailored Properties
A deep understanding of the relationship between a molecule's structure and its function is crucial for rational design. mdpi.com For this compound, advanced structure-function correlation studies, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, will be instrumental in tailoring its properties for specific applications. benthamdirect.comresearchgate.netnih.govresearchgate.netingentaconnect.com
Biological Activity: Thiophene amidines have been investigated as inhibitors of serine proteases like urokinase, which is implicated in cancer metastasis. nih.govnih.govresearchgate.netbindingdb.org Systematic modification of the this compound scaffold and subsequent QSAR analysis can elucidate the key structural features responsible for potency and selectivity. nih.govnih.gov This involves varying substituents on the thiophene ring and the amidine nitrogen to probe the steric, electronic, and hydrophobic requirements of the target's binding pocket. researchgate.net
Physicochemical Properties: For applications in materials science, QSPR studies can correlate structural descriptors with properties like solubility, thermal stability, and electronic absorption/emission wavelengths. This would allow for the in silico design of derivatives with optimized properties for a given device architecture.
Pharmacokinetics: In a medicinal chemistry context, understanding how structural modifications affect ADME (Absorption, Distribution, Metabolism, and Excretion) properties is critical. Computational models can predict properties like lipophilicity (logP) and aqueous solubility, which are key determinants of a drug's bioavailability. mdpi.com
The following table provides a framework for conducting systematic structure-function studies on this compound derivatives for a potential application as urokinase inhibitors.
| Structural Modification | Rationale | Properties to Measure | Analytical Technique |
| Substitution at C4 and C5 of the thiophene ring | To probe interactions with the S1 binding pocket of urokinase. researchgate.netnih.gov | Inhibitory constant (Ki), selectivity against other proteases. | Enzyme inhibition assays. |
| N-alkylation/arylation of the amidine group | To modulate basicity, hydrogen bonding capacity, and steric interactions. | Ki, solubility, cell permeability. | Enzyme assays, solubility studies, cell-based assays. |
| Introduction of polar/non-polar groups | To optimize solubility and lipophilicity for improved pharmacokinetic profiles. mdpi.com | Aqueous solubility, logP, metabolic stability. | HPLC, in vitro metabolism assays. |
| Bioisosteric replacement of the thiophene ring | To explore alternative scaffolds that may improve properties or provide novel intellectual property. | Ki, selectivity, physicochemical properties. | Enzyme assays, solubility and stability studies. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Thiopheneethanimidamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer:
- Begin with a literature review to identify common precursors (e.g., thiophene derivatives and nitriles) and catalysts (e.g., palladium or copper-based systems) .
- Optimize variables (temperature, solvent polarity, stoichiometry) using design-of-experiment (DoE) frameworks. Monitor reactions via TLC or HPLC, and characterize products using H/C NMR and high-resolution mass spectrometry (HRMS) .
- Compare yields across conditions and validate purity via melting point analysis or chromatographic methods .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodological Answer:
- Prioritize H/C NMR to confirm thiophene ring substitution patterns and imidamide functional groups. Use IR spectroscopy to validate N-H and C≡N stretches .
- For structural ambiguity, employ X-ray crystallography or 2D NMR (e.g., COSY, HSQC) .
- Cross-reference spectral data with computational predictions (e.g., DFT simulations) to resolve conflicts .
Q. How can researchers design a reproducible protocol for synthesizing this compound derivatives?
- Methodological Answer:
- Document all experimental parameters (e.g., inert atmosphere, reagent purity, heating rates) and include negative controls .
- Use IUPAC nomenclature for compound identification and report physicochemical properties (e.g., solubility, stability) to aid replication .
- Share raw data (e.g., NMR spectra, chromatograms) in supplementary materials .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound analogs?
- Methodological Answer:
- Conduct systematic reviews to identify variability in assay conditions (e.g., cell lines, concentrations) .
- Perform head-to-head comparative studies using standardized protocols (e.g., IC assays with positive/negative controls) .
- Apply meta-analysis to quantify effect sizes and assess publication bias .
Q. How can computational models predict the reactivity of this compound in novel reactions?
- Methodological Answer:
- Use density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and predict electrophilic/nucleophilic sites .
- Validate predictions with kinetic studies (e.g., monitoring reaction intermediates via stopped-flow spectroscopy) .
- Compare computational results with experimental data (e.g., Hammett plots for substituent effects) .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in this compound-based inhibitors?
- Methodological Answer:
- Synthesize derivatives with systematic structural variations (e.g., thiophene substitution, imidamide chain length) .
- Use multivariate analysis (e.g., principal component analysis) to correlate structural features with bioactivity data .
- Integrate molecular docking studies to identify binding interactions (e.g., hydrogen bonding with target enzymes) .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound derivatives?
- Methodological Answer:
- Evaluate pharmacokinetic parameters (e.g., bioavailability, metabolic stability) using LC-MS/MS or microsomal assays .
- Perform dose-response studies in animal models to assess toxicity thresholds and therapeutic indices .
- Use physiologically based pharmacokinetic (PBPK) modeling to bridge in vitro-in vivo gaps .
Data Analysis & Reporting Guidelines
Q. What statistical approaches are appropriate for analyzing dose-response data in this compound studies?
- Methodological Answer:
- Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression tools (e.g., GraphPad Prism) .
- Report confidence intervals for IC/EC values and apply ANOVA for multi-group comparisons .
- Address outliers via Grubbs’ test or robust statistical methods .
Q. How can researchers ensure ethical and rigorous reporting of negative or inconclusive results in this compound studies?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
